molecular formula C6H3BrFNO3 B177838 2-Bromo-3-fluoro-6-nitrophenol CAS No. 103979-08-4

2-Bromo-3-fluoro-6-nitrophenol

Cat. No.: B177838
CAS No.: 103979-08-4
M. Wt: 235.99 g/mol
InChI Key: AVUSAMCYDUMVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-fluoro-6-nitrophenol is an organic compound with the molecular formula C6H3BrFNO3 It is a derivative of phenol, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are substituted by bromine, fluorine, and nitro groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-3-fluoro-6-nitrophenol involves the nitration of 2-bromo-3-fluorophenol. The process typically uses a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at a controlled temperature, usually between 40-80°C, to ensure the selective introduction of the nitro group at the desired position .

Another method involves the bromination of 3-fluoro-6-nitrophenol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is conducted under reflux conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or column chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-azido-3-fluoro-6-nitrophenol or 2-thiocyanato-3-fluoro-6-nitrophenol.

    Reduction: Formation of 2-bromo-3-fluoro-6-aminophenol.

    Oxidation: Formation of 2-bromo-3-fluoro-6-nitroquinone.

Scientific Research Applications

2-Bromo-3-fluoro-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-6-nitrophenol depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-nitrophenol
  • 4-Bromo-2-fluoro-6-nitrophenol
  • 2-Bromo-6-nitrophenol

Uniqueness

2-Bromo-3-fluoro-6-nitrophenol is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for forming diverse chemical derivatives. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-3-fluoro-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-5-3(8)1-2-4(6(5)10)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUSAMCYDUMVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547868
Record name 2-Bromo-3-fluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103979-08-4
Record name 2-Bromo-3-fluoro-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-fluoro-6-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-bromo-2,4-difluoro-1-nitrobenzene (10.5 g, 44 mmol) in dimethyl sulfoxide (85 ml) was stirred at ambient temperature. A solution of potassium hydroxide (14.1 g, 251 mmol) in water (21 ml) was added dropwise over 15 minutes. The black reaction mixture was stirred at ambient temperature for 16 hours. The reaction mixture was then poured onto water (200 ml) and three ether extractions (100 ml) were performed. The aqueous layer was acidified with concentrated hydrochloric acid and extracted three times with ether (100 ml). The combined organic layers were dried over magnesium sulfate and filtered. Solvent was removed in vacuo to give a yellow solid (9.7 g, 93% yield). Recrystallization from isopropyl ether afforded an analytical sample: m.p. 65°-66° C. NMR (CDCl3, 60 MHz): 8.1 (dd, 1H, J=10, 5 Hz), 6.8 (dd, 1H, J=10, 8 Hz)
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.